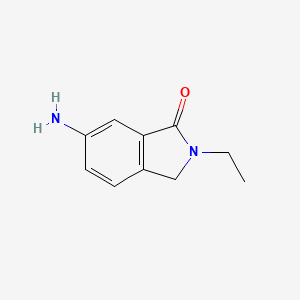

6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-amino-2-ethyl-3H-isoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-2-12-6-7-3-4-8(11)5-9(7)10(12)13/h3-5H,2,6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSDSAEYHBZOZBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2=C(C1=O)C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10680574 | |

| Record name | 6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10680574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1234616-17-1 | |

| Record name | 6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1234616-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10680574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one: Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure and a plausible synthetic route for 6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct synthetic procedures in published literature, this guide outlines a theoretical multi-step synthesis based on established organic chemistry principles and analogous reactions. Each step is presented with a detailed, hypothetical experimental protocol. This document is intended to serve as a foundational resource for researchers engaged in the synthesis and exploration of novel isoindolinone derivatives for drug discovery and development.

Chemical Structure and Properties

This compound is characterized by a bicyclic isoindolinone core, which consists of a fused benzene ring and a five-membered lactam ring. Key structural features include an amino group (-NH2) at the 6-position of the aromatic ring, an ethyl group (-CH2CH3) attached to the nitrogen atom of the lactam, and a carbonyl group (C=O) at the 1-position.

The presence of the amino group imparts basic properties and potential for further functionalization, while the ethyl group increases the lipophilicity of the molecule. The isoindolinone scaffold itself is a privileged structure in medicinal chemistry, known to interact with various biological targets.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1234616-17-1 | [1][2][3] |

| Molecular Formula | C₁₀H₁₂N₂O | [1][2][3] |

| Molecular Weight | 176.22 g/mol | [2] |

| SMILES | CCN1CC2=C(C=C(C=C2)N)C1=O | [2] |

| InChI Key | PSDSAEYHBZOZBR-UHFFFAOYSA-N | [1] |

Proposed Synthesis

Step 1: N-Alkylation of 4-Nitrophthalimide

Reaction: 4-Nitrophthalimide to 2-Ethyl-4-nitro-1H-isoindole-1,3(2H)-dione

This initial step involves the alkylation of the nitrogen atom of 4-nitrophthalimide with an ethyl group. This is a standard procedure for the N-functionalization of phthalimides.

Experimental Protocol (Hypothetical):

-

To a solution of 4-nitrophthalimide (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 equivalents) and ethyl iodide (1.2 equivalents).

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and stir for 30 minutes to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to yield 2-Ethyl-4-nitro-1H-isoindole-1,3(2H)-dione.

Step 2: Reduction of the Nitro Group

Reaction: 2-Ethyl-4-nitro-1H-isoindole-1,3(2H)-dione to 4-Amino-2-ethyl-1H-isoindole-1,3(2H)-dione

The nitro group is selectively reduced to an amino group. A common and effective method for this transformation is the use of tin(II) chloride in an acidic medium.

Experimental Protocol (Hypothetical):

-

Suspend 2-Ethyl-4-nitro-1H-isoindole-1,3(2H)-dione (1 equivalent) in ethanol.

-

Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 5 equivalents) in concentrated hydrochloric acid dropwise at 0 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat at reflux for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-Amino-2-ethyl-1H-isoindole-1,3(2H)-dione.

Step 3: Selective Carbonyl Reduction

Reaction: 4-Amino-2-ethyl-1H-isoindole-1,3(2H)-dione to this compound

The final step is the selective reduction of one of the two carbonyl groups of the phthalimide ring to a methylene group, forming the desired isoindolinone structure. Sodium borohydride is a suitable reagent for this selective reduction.

Experimental Protocol (Hypothetical):

-

Dissolve 4-Amino-2-ethyl-1H-isoindole-1,3(2H)-dione (1 equivalent) in ethanol.

-

Cool the solution to 0 °C and add sodium borohydride (NaBH₄, 2 equivalents) portion-wise.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC.

-

Once the starting material is consumed, quench the reaction by the slow addition of water.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Quantitative Data (Predicted)

As no specific experimental data is available for the synthesis of this compound, the following table presents predicted data based on similar reactions found in the literature.

Table 2: Predicted Quantitative Data for the Synthesis

| Step | Product | Predicted Yield (%) | Predicted Purity (%) |

| 1 | 2-Ethyl-4-nitro-1H-isoindole-1,3(2H)-dione | 85-95 | >95 |

| 2 | 4-Amino-2-ethyl-1H-isoindole-1,3(2H)-dione | 70-85 | >95 |

| 3 | This compound | 50-70 | >98 (after chromatography) |

Conclusion

This technical guide provides a detailed theoretical framework for the synthesis of this compound. The proposed multi-step synthesis is based on well-established and reliable organic reactions. The provided hypothetical experimental protocols offer a starting point for researchers aiming to synthesize this and structurally related isoindolinone derivatives. Further experimental validation is required to confirm the specific reaction conditions, yields, and to fully characterize the final compound. This work serves as a valuable resource for scientists in the field of medicinal chemistry and drug discovery, facilitating the exploration of this promising chemical scaffold.

References

Technical Whitepaper: The Putative Mechanism of Action of 6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one as a Molecular Glue Degrader

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data on the mechanism of action for "6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one" is not currently available in the public domain. This document outlines a putative mechanism of action based on its structural analogy to the well-characterized isoindolinone class of immunomodulatory drugs (IMiDs), such as lenalidomide and pomalidomide. The experimental protocols and data presented herein are representative of this class of molecules and provide a robust framework for the investigation of novel isoindolinone derivatives.

Introduction and Putative Mechanism of Action

This compound belongs to the isoindolinone class of heterocyclic compounds.[1] This structural motif is the core pharmacophore of several clinically significant drugs known as immunomodulatory drugs (IMiDs) or Cereblon E3 ligase modulators (CELMoDs).[2] These agents, including lenalidomide and pomalidomide, function as "molecular glues."[3] They act by binding to the Cereblon (CRBN) protein, which is a substrate receptor component of the Cullin-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[4][5]

The binding of an isoindolinone-based molecule to CRBN allosterically modifies the substrate-binding surface of the ligase.[6] This induced conformational change leads to the recruitment of proteins that are not normally recognized by CRBN, termed "neosubstrates."[5] For many IMiDs, the key neosubstrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[7][8] These transcription factors are crucial for the survival of malignant plasma cells in multiple myeloma.[4][8]

Once recruited to the CRL4^CRBN^ complex, the neosubstrates are polyubiquitinated. This marks them for recognition and subsequent degradation by the 26S proteasome.[6][9] The degradation of IKZF1 and IKZF3 leads to downstream effects including the downregulation of interferon regulatory factor 4 (IRF4) and MYC, resulting in potent anti-proliferative and apoptotic effects in hematological cancer cells.[4][7] Additionally, this mechanism has immunomodulatory effects, such as the enhancement of T-cell and Natural Killer (NK) cell activity.[10][11]

Therefore, the putative mechanism of action for This compound is to function as a molecular glue that induces the CRBN-mediated ubiquitination and proteasomal degradation of neosubstrates like IKZF1 and IKZF3.

Quantitative Data for Isoindolinone-Based Molecular Glues

The following tables summarize representative quantitative data for well-characterized isoindolinone-based drugs, which serve as a benchmark for evaluating novel compounds like this compound.

Table 1: Representative Binding Affinities to Cereblon (CRBN)

| Compound | Assay Method | Binding Affinity (IC₅₀ or K_D_) | Cell Line/System |

|---|---|---|---|

| Lenalidomide | Competitive Binding | IC₅₀: ~250 nM | MM.1S Cells |

| Pomalidomide | Competitive Binding | IC₅₀: ~30 nM | MM.1S Cells |

| Thalidomide | Isothermal Titration Calorimetry (ITC) | K_D_: ~1.8 µM | Recombinant Protein |

Table 2: Representative Neosubstrate Degradation Potency

| Compound | Neosubstrate | Assay Method | Degradation (DC₅₀) | Cell Line |

|---|---|---|---|---|

| Lenalidomide | IKZF1 | Western Blot / HiBiT | DC₅₀: ~1.7 µM | HEK293T |

| Pomalidomide | IKZF1 | Western Blot / HiBiT | DC₅₀: ~25 nM | MM.1S Cells |

| Lenalidomide | IKZF3 | Western Blot | DC₅₀: ~50 nM | MM.1S Cells |

| Pomalidomide | IKZF3 | Western Blot | DC₅₀: ~5 nM | MM.1S Cells |

DC₅₀ is the concentration of the compound that results in 50% degradation of the target protein.

Table 3: Representative Anti-proliferative Activity in Cancer Cell Lines

| Compound | Cell Line | Disease Model | Anti-proliferative Activity (IC₅₀) |

|---|---|---|---|

| Lenalidomide | MM.1S | Multiple Myeloma | IC₅₀: ~50 nM |

| Pomalidomide | MM.1S | Multiple Myeloma | IC₅₀: ~20 nM |

| Lenalidomide | H929 | Multiple Myeloma | IC₅₀: ~1 µM |

| Pomalidomide | H929 | Multiple Myeloma | IC₅₀: ~100 nM |

Visualization of Pathways and Workflows

Signaling Pathway Diagram

Caption: Putative mechanism of this compound.

Experimental Workflow Diagram

References

- 1. mdpi.com [mdpi.com]

- 2. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]

- 3. sygnaturediscovery.com [sygnaturediscovery.com]

- 4. Lenalidomide - Wikipedia [en.wikipedia.org]

- 5. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel insights into the mechanism of action of lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. nbinno.com [nbinno.com]

- 11. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

Potential Biological Activities of 6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one: A Technical Overview for Drug Discovery Professionals

Introduction

6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one is a synthetic organic compound belonging to the isoindolinone class of heterocyclic molecules. While direct biological data for this specific molecule is not publicly available, the isoindolinone scaffold is a well-established pharmacophore present in a variety of biologically active compounds and approved drugs.[1][2] This technical guide aims to explore the potential biological activities of this compound by examining the structure-activity relationships and pharmacological profiles of structurally related isoindolinone derivatives. This analysis will provide a foundation for researchers and drug development professionals to guide future investigations into the therapeutic potential of this compound.

The isoindolinone core is found in drugs with applications in oncology, inflammation, and neuroscience.[1][3] Modifications to the isoindolinone ring system, including substitutions at the amino, ethyl, and aromatic ring positions, can significantly influence the compound's biological efficacy, target specificity, and pharmacokinetic properties.[2]

Potential Therapeutic Areas Based on the Isoindolinone Scaffold

Based on the activities of related compounds, this compound could be hypothesized to exhibit activity in the following areas:

-

Anticancer Activity: Isoindolinone derivatives are known to possess antiproliferative and cytotoxic effects against various cancer cell lines.[4][5] The mechanisms often involve the inhibition of key enzymes or disruption of cellular processes crucial for cancer cell survival and proliferation.

-

Neuroprotective and Neuromodulatory Activity: Several isoindolinone-based compounds have been investigated for their potential in treating neurodegenerative diseases and ischemic stroke.[6][7] These activities can be attributed to their antioxidant, anti-inflammatory, and enzyme-inhibiting properties within the central nervous system.

-

Anti-inflammatory and Immunomodulatory Effects: The isoindolinone scaffold is a key component of immunomodulatory drugs (IMiDs) like thalidomide and its analogs, which are used in the treatment of certain cancers and inflammatory conditions.[1][3]

-

Enzyme Inhibition: Substituted isoindolinones have been shown to inhibit various enzymes, including carbonic anhydrases and cholinesterases, suggesting a broad potential for therapeutic intervention in a range of diseases.[4][7]

Analysis of Structurally Related Compounds and Potential Mechanisms of Action

To infer the potential biological activity of this compound, it is crucial to analyze the data from structurally similar molecules.

Carbonic Anhydrase Inhibition

A recent study on novel isoindolinone derivatives demonstrated significant inhibitory activity against human carbonic anhydrase (hCA) isoforms I and II.[4]

Quantitative Data:

| Compound | Target | IC₅₀ (nM)[4] | Kᵢ (nM)[4] |

| 2a | hCA I | 11.24 ± 0.291 | 11.48 ± 4.18 |

| hCA II | 13.02 ± 0.041 | 9.32 ± 2.35 | |

| 2b | hCA I | 25.46 ± 0.982 | 26.54 ± 7.63 |

| hCA II | 41.52 ± 0.873 | 39.87 ± 11.24 | |

| 2c | hCA I | 75.73 ± 1.205 | 87.08 ± 35.21 |

| hCA II | 231 ± 1 | 160.34 ± 46.59 | |

| 2f | hCA I | 15.63 ± 0.145 | 14.89 ± 3.55 |

| hCA II | 18.74 ± 0.361 | 16.54 ± 5.18 | |

| Acetazolamide (Standard) | hCA I | 34.27 ± 0.654 | 436.20 |

| hCA II | 28.19 ± 0.432 | 93.53 |

Experimental Protocol: Carbonic Anhydrase Inhibition Assay [4]

-

Enzyme and Substrate Preparation: Purified human carbonic anhydrase isoenzymes (hCA I and hCA II) and 4-nitrophenyl acetate (as the substrate) are prepared in a suitable buffer (e.g., Tris-SO₄).

-

Assay Procedure: The esterase activity of the CA enzyme is assayed by following the change in absorbance at 348 nm, which corresponds to the hydrolysis of 4-nitrophenyl acetate to 4-nitrophenolate.

-

Inhibition Measurement: The assay is performed in the presence of varying concentrations of the test compounds (isoindolinone derivatives).

-

Data Analysis: The IC₅₀ values are determined by plotting the percentage of enzyme inhibition against the compound concentration. The Kᵢ values are calculated using the Cheng-Prusoff equation.

Potential Signaling Pathway:

Figure 1: Proposed inhibitory action on Carbonic Anhydrase.

Neuroprotection in Ischemic Stroke

A study on 3-alkyl-2,3-dihydro-1H-isoindol-1-ones demonstrated their potential as anti-ischemic stroke agents.[6] The lead compound, 3-n-butyl-2,3-dihydro-1H-isoindol-1-one (3d), showed potent anti-platelet aggregation activity and neuroprotective effects.[6]

Quantitative Data:

| Compound | Platelet Aggregation Inhibition (ADP-induced) | Platelet Aggregation Inhibition (AA-induced) |

| 3d | Strongest inhibitory activity in the series | Strongest inhibitory activity in the series |

| Aspirin | Comparable activity to 3d | Comparable activity to 3d |

| Edaravone | Comparable activity to 3d | Comparable activity to 3d |

Experimental Protocol: In Vitro Platelet Aggregation Assay [6]

-

Blood Collection: Blood is collected from healthy volunteers and anticoagulated with 3.8% sodium citrate.

-

Platelet-Rich Plasma (PRP) Preparation: PRP is obtained by centrifuging the blood at a low speed.

-

Aggregation Measurement: Platelet aggregation is measured using a platelet aggregometer. The test compound is pre-incubated with PRP before the addition of an aggregating agent (adenosine diphosphate or arachidonic acid).

-

Data Analysis: The percentage of inhibition of platelet aggregation is calculated by comparing the aggregation in the presence of the test compound to the control.

Experimental Workflow:

Figure 2: Workflow for in vitro platelet aggregation assay.

Cholinesterase Inhibition for Neurodegenerative Diseases

Derivatives of 1-H-isoindole-1,3(2H)-dione have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease.[7]

Quantitative Data:

| Compound | AChE IC₅₀ (µM)[7] | BuChE IC₅₀ (µM)[7] |

| I | 1.12 ± 0.30 | > 50 |

| VI | 1.14 ± 0.17 | > 50 |

| Donepezil (Standard) | 0.04 ± 0.01 | 3.54 ± 0.25 |

Experimental Protocol: Ellman's Method for Cholinesterase Inhibition [7]

-

Reagents: Acetylthiocholine iodide (ATChI) or butyrylthiocholine iodide (BTChI) as substrates, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) as the chromogen, and the respective cholinesterase enzyme.

-

Assay Principle: The enzyme hydrolyzes the substrate to thiocholine, which reacts with DTNB to produce a yellow-colored 5-thio-2-nitrobenzoate anion.

-

Measurement: The rate of color formation is measured spectrophotometrically at 412 nm.

-

Inhibition Calculation: The assay is performed with and without the test compounds, and the percentage of inhibition is calculated. IC₅₀ values are determined from dose-response curves.

Logical Relationship Diagram:

Figure 3: Rationale for cholinesterase inhibition in Alzheimer's disease.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently lacking, the extensive research on the isoindolinone scaffold strongly suggests its potential as a bioactive molecule. The presence of the amino group at the 6-position and the ethyl group at the 2-position provides avenues for further chemical modification to optimize potency and selectivity for various biological targets.

Future research should focus on the synthesis and in vitro screening of this compound against a panel of targets implicated in cancer, neuroinflammation, and other diseases where isoindolinone derivatives have shown promise. The experimental protocols and data presented in this guide for related compounds can serve as a valuable starting point for these investigations. The development of a comprehensive structure-activity relationship profile will be critical in unlocking the full therapeutic potential of this and other novel isoindolinone derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. preprints.org [preprints.org]

- 4. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jetir.org [jetir.org]

- 6. Discovery of 3-n-butyl-2,3-dihydro-1H-isoindol-1-one as a potential anti-ischemic stroke agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one as a Research Chemical

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one is a synthetic research chemical belonging to the isoindolinone class of heterocyclic compounds. This class is of significant interest in medicinal chemistry due to the presence of the isoindolinone scaffold in a variety of biologically active molecules. The subject compound is primarily recognized as a "protein degrader building block," indicating its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

This technical guide provides a comprehensive overview of the chemical properties, plausible synthesis, and potential applications of this compound, with a focus on its role in targeted protein degradation.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1234616-17-1 | [1] |

| Molecular Formula | C₁₀H₁₂N₂O | [1] |

| Molecular Weight | 176.22 g/mol | [1] |

| Appearance | Solid (predicted) | |

| Purity | Typically available at ≥97% | |

| Solubility | Soluble in organic solvents such as DMSO and DMF | |

| Storage | Store at room temperature |

Plausible Synthesis

A potential synthetic pathway could involve the following steps:

-

Nitration of a suitable phthalide precursor: This would introduce a nitro group at the desired position on the aromatic ring.

-

Ring opening and amidation: Reaction with ethylamine would open the phthalide ring and form the corresponding amide.

-

Cyclization: Intramolecular cyclization would form the N-ethyl-6-nitro-isoindolin-1-one intermediate.

-

Reduction of the nitro group: The nitro group can be reduced to the primary amine using standard reducing agents (e.g., catalytic hydrogenation with Pd/C, or reduction with tin(II) chloride), yielding the final product, this compound.

Biological Activity and Applications

The primary application of this compound is as a building block in the synthesis of PROTACs. Specifically, the isoindolinone core is a known ligand for the E3 ubiquitin ligase Cereblon (CRBN). By incorporating this moiety into a PROTAC, researchers can hijack the CRBN E3 ligase complex to target specific proteins for degradation.

The 6-amino group provides a convenient attachment point for a linker, which in turn is connected to a ligand for the protein of interest. The N-ethyl group may serve to modulate the binding affinity and selectivity for CRBN, as well as influence the overall physicochemical properties of the resulting PROTAC.

Signaling Pathway in Targeted Protein Degradation

The signaling pathway initiated by a PROTAC incorporating this compound as the E3 ligase ligand is depicted below.

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the use of this compound in the synthesis and evaluation of PROTACs.

General PROTAC Synthesis Workflow

This workflow outlines the steps to synthesize a PROTAC using this compound as the E3 ligase ligand building block.

Caption: General workflow for PROTAC synthesis.

Cell-Based Protein Degradation Assay (Western Blot)

This protocol is to assess the ability of a synthesized PROTAC to induce the degradation of the target protein in cells.

-

Cell Culture: Plate cells of interest in a suitable multi-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of the synthesized PROTAC. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a desired period (e.g., 24 hours) to allow for protein degradation.

-

Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blot:

-

Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with a primary antibody specific for the protein of interest. Also, probe for a loading control (e.g., GAPDH or β-actin).

-

Wash the membrane and incubate with a suitable HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities and normalize the level of the protein of interest to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.

CRBN Binding Affinity Assay (Fluorescence Polarization)

This assay can be used to determine the binding affinity of the isoindolinone-containing PROTAC to the CRBN E3 ligase.

-

Reagents:

-

Recombinant purified CRBN-DDB1 protein complex.

-

A fluorescently labeled tracer that binds to CRBN (e.g., a fluorescein-labeled thalidomide analog).

-

Assay buffer (e.g., PBS with 0.01% Tween-20).

-

-

Assay Procedure:

-

In a suitable microplate (e.g., a black 384-well plate), add a fixed concentration of the CRBN-DDB1 complex and the fluorescent tracer.

-

Add serial dilutions of the test compound (the synthesized PROTAC).

-

Incubate the plate at room temperature for a specified time (e.g., 1 hour), protected from light.

-

-

Measurement: Measure the fluorescence polarization using a microplate reader equipped with appropriate filters.

-

Data Analysis: Plot the fluorescence polarization values against the logarithm of the compound concentration. Fit the data to a suitable binding model to determine the IC₅₀ value, which can be converted to a binding affinity (Ki) using the Cheng-Prusoff equation.

Quantitative Data

As of the latest literature review, specific quantitative data for the binding of this compound to CRBN is not publicly available. However, data for related isoindolinone-based CRBN ligands can be used as a reference. The table below presents hypothetical data for a PROTAC containing an N-alkylated 6-amino-isoindolinone moiety to illustrate the expected parameters.

| Parameter | Description | Hypothetical Value |

| CRBN Binding (IC₅₀) | Concentration of the PROTAC required to displace 50% of a fluorescent tracer from CRBN. | 100 - 500 nM |

| Target Degradation (DC₅₀) | Concentration of the PROTAC required to degrade 50% of the target protein in a specific cell line. | 10 - 100 nM |

| Maximum Degradation (Dₘₐₓ) | The maximum percentage of target protein degradation achieved. | > 90% |

Conclusion

This compound is a valuable research chemical with significant potential in the field of targeted protein degradation. Its isoindolinone core serves as a functional ligand for the CRBN E3 ligase, and the 6-amino group provides a versatile handle for its incorporation into PROTACs. While specific biological data for this compound is limited, the general principles of PROTAC design and evaluation provide a solid framework for its application in developing novel therapeutics. Further research into the synthesis and biological characterization of PROTACs derived from this building block is warranted to fully explore its potential in drug discovery.

References

6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of the compound 6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one. Due to the limited availability of specific experimental data for this molecule, this document leverages established principles of medicinal chemistry and general knowledge of the isoindolinone scaffold to predict its physicochemical properties. Furthermore, this guide details standardized experimental protocols for the empirical determination of solubility and stability, providing a framework for researchers in drug discovery and development. The potential biological relevance of this compound class, particularly as Poly(ADP-ribose) polymerase (PARP) inhibitors, is also discussed.

Introduction

This compound is a heterocyclic compound featuring a substituted isoindolinone core. The isoindolinone scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds and approved pharmaceuticals.[1][2] The presence of an amino group and an ethyl substituent on the isoindolinone ring system is expected to significantly influence its physicochemical properties, including solubility and stability, which are critical parameters for drug development. Understanding these characteristics is paramount for formulation design, pharmacokinetic profiling, and ensuring the overall quality and efficacy of a potential therapeutic agent.

Predicted Physicochemical Properties

Predicted Solubility

The solubility of a compound is a function of its ability to interact favorably with the solvent. The structure of this compound possesses both hydrophilic and lipophilic features.

-

Aqueous Solubility: The presence of the primary amino group (-NH2) and the lactam carbonyl group (C=O) provides sites for hydrogen bonding with water molecules, contributing to aqueous solubility. However, the bicyclic aromatic system and the N-ethyl group introduce lipophilicity, which will likely limit its solubility in water. The amino group, being basic, means that the aqueous solubility is expected to be pH-dependent, with higher solubility at lower pH values where the amino group is protonated.

-

Organic Solvent Solubility: The compound is anticipated to exhibit moderate to good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and lower alcohols (e.g., ethanol, methanol). Its solubility in non-polar solvents like hexanes or toluene is expected to be low.

A summary of the predicted solubility is presented in Table 1.

Table 1: Predicted Solubility of this compound

| Solvent Class | Predicted Solubility | Rationale |

| Aqueous (neutral pH) | Low to Moderate | Balance of hydrophilic (amino, carbonyl) and lipophilic (aromatic rings, ethyl group) moieties. |

| Aqueous (acidic pH) | Moderate to High | Protonation of the basic amino group increases polarity and interaction with water. |

| Aqueous (basic pH) | Low | The amino group is in its neutral, less soluble form. |

| Polar Aprotic (e.g., DMSO, DMF) | High | Capable of solvating both polar and non-polar regions of the molecule. |

| Alcohols (e.g., Ethanol, Methanol) | Moderate to High | Hydrogen bonding potential and ability to solvate the hydrocarbon portions. |

| Non-polar (e.g., Hexanes) | Low | Insufficient polarity to overcome the crystal lattice energy and solvate the polar functional groups. |

Predicted Stability

The stability of a pharmaceutical compound is assessed under various stress conditions to understand its degradation pathways.

-

pH Stability: The lactam ring in the isoindolinone core could be susceptible to hydrolysis under strongly acidic or basic conditions, although it is generally more stable than an ester. The primary amino group can undergo oxidation, particularly at neutral to basic pH.

-

Thermal Stability: As a crystalline solid, the compound is expected to be relatively stable at ambient temperatures. However, elevated temperatures could lead to decomposition, the profile of which would need to be determined experimentally.

-

Photostability: Aromatic amines can be susceptible to photodegradation. Exposure to UV or visible light may lead to the formation of colored degradants through oxidative processes.

A summary of the predicted stability is presented in Table 2.

Table 2: Predicted Stability of this compound

| Condition | Predicted Stability | Potential Degradation Pathway |

| Acidic (pH 1-3) | Moderate | Potential for slow hydrolysis of the lactam ring. |

| Neutral (pH 6-8) | High | Generally stable, though oxidation of the amino group is possible. |

| Basic (pH 9-12) | Moderate | Potential for base-catalyzed hydrolysis of the lactam ring. |

| Thermal | High (at ambient temp) | Decomposition at elevated temperatures. |

| Photochemical | Moderate | Potential for oxidation of the aromatic amino group upon light exposure. |

Experimental Protocols

The following sections detail standardized experimental protocols for the determination of solubility and stability. These are general methods that can be adapted for the specific analysis of this compound.

Solubility Determination

A logical workflow for assessing solubility is presented below.

Caption: A logical workflow for the experimental determination of a compound's solubility profile.

This method is considered the gold standard for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.

Materials:

-

This compound (crystalline solid, >99% purity)

-

Solvents: Purified water, phosphate-buffered saline (PBS) pH 7.4, buffers at various pH values (e.g., 1.2, 4.5, 6.8), DMSO, ethanol.

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Validated HPLC-UV or LC-MS method for quantification.

Procedure:

-

Add an excess amount of the solid compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials securely to prevent solvent evaporation.

-

Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours). Equilibrium is confirmed by analyzing samples at different time points until the concentration plateaus.

-

After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Filter the supernatant through a syringe filter that does not bind the compound.

-

Dilute the filtered supernatant with an appropriate solvent to a concentration within the calibration range of the analytical method.

-

Analyze the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method.

-

Calculate the solubility based on the measured concentration and the dilution factor.

Stability Assessment

The following diagram illustrates a typical workflow for forced degradation studies.

Caption: A workflow for conducting forced degradation studies to assess compound stability.

These studies are essential for identifying potential degradation products and pathways.

Objective: To evaluate the stability of this compound under various stress conditions as per ICH guidelines.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H2O2)

-

Temperature-controlled ovens

-

Photostability chamber

-

Validated stability-indicating HPLC-UV/MS method.

Procedure:

-

Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and incubate at an elevated temperature (e.g., 60 °C).

-

Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and incubate at an elevated temperature (e.g., 60 °C).

-

Oxidative Degradation: Dissolve the compound in a solution of 3% H2O2 and keep at room temperature.

-

Thermal Degradation: Expose the solid compound to high temperature (e.g., 80 °C).

-

Photostability: Expose the solid compound and its solution to light according to ICH Q1B guidelines.

-

For each condition, withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples using a validated stability-indicating HPLC method that can separate the parent compound from any degradants.

-

Use mass spectrometry (LC-MS) to identify the mass of the degradation products to aid in structure elucidation.

Potential Biological Activity and Signaling Pathway

While the specific biological target of this compound has not been reported, the isoindolinone scaffold is a key feature of several inhibitors of Poly(ADP-ribose) polymerase (PARP).[3][4][5][6] PARP enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy for treating certain types of cancer, particularly those with deficiencies in homologous recombination repair, such as BRCA-mutated cancers.

The isoindolinone core mimics the nicotinamide moiety of NAD+, the natural substrate for PARP enzymes, leading to competitive inhibition.[3] The following diagram illustrates the general mechanism of PARP inhibition in the context of cancer therapy.

Caption: General signaling pathway of PARP inhibition leading to synthetic lethality in HR-deficient cancer cells.

Conclusion

This compound is a compound with potential for further investigation in drug discovery, particularly within the area of oncology. While specific experimental data on its solubility and stability are lacking, its chemical structure provides a basis for predicting these crucial properties. This technical guide offers a framework for the systematic experimental evaluation of its solubility and stability, which is essential for any future development. The established importance of the isoindolinone scaffold in PARP inhibition suggests a promising avenue for biological characterization of this and related compounds. The detailed protocols and workflows provided herein are intended to guide researchers in generating the necessary data to advance our understanding of this molecule and its therapeutic potential.

References

The Role of 6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one in Targeted Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address diseases driven by aberrant protein function. At the heart of this approach are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that harness the cell's endogenous ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs).[1][2] A critical component in the design of many potent PROTACs is the E3 ubiquitin ligase ligand, which recruits the cellular degradation machinery. This technical guide focuses on the significance and application of "6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one," a key chemical scaffold related to the renowned Cereblon (CRBN) E3 ligase ligands, pomalidomide and lenalidomide.[3][4] This document will provide an in-depth overview of its role in PROTAC synthesis, detailed experimental protocols for the characterization of resulting degraders, and a summary of relevant quantitative data to guide researchers in this burgeoning field.

Core Concept: The PROTAC Mechanism of Action

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase.[1][5] This ternary complex formation facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[6][7] The PROTAC molecule itself is not degraded in this process and can act catalytically to induce the degradation of multiple POI molecules.[8] The selection of the E3 ligase ligand is a crucial determinant of a PROTAC's efficacy and selectivity.

The Significance of this compound

The chemical structure "this compound" is a key building block and intermediate in the synthesis of pomalidomide analogs.[9][10][11] Pomalidomide is a potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[3][4][12] By modifying this core structure, medicinal chemists can introduce linkers at various positions to create a diverse library of PROTACs targeting a wide range of proteins. The amino group on the isoindolinone scaffold provides a convenient attachment point for linkers, which are then connected to a ligand for the protein of interest. The ethyl group can influence the physicochemical properties of the final PROTAC, such as cell permeability and metabolic stability.

Experimental Protocols

The successful development of a PROTAC requires rigorous experimental validation. The following sections provide detailed protocols for key assays used to characterize the efficacy and mechanism of action of PROTACs derived from pomalidomide analogs.

Synthesis of a Pomalidomide-Based PROTAC

This protocol describes the general steps for synthesizing a PROTAC using a pomalidomide derivative with an amine linker, which can be prepared from precursors like this compound.[1][13]

Materials:

-

POI ligand with a carboxylic acid functional group

-

Pomalidomide-linker-NH2 (e.g., Pomalidomide-C7-NH2)[13]

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Preparative HPLC system

Procedure:

-

In a reaction vial, dissolve the POI ligand (1.0 eq) and Pomalidomide-linker-NH2 (1.1 eq) in anhydrous DMF.[13]

-

Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.[13]

-

Stir the reaction mixture at room temperature for 12-16 hours under an inert atmosphere.[13]

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the crude PROTAC by preparative HPLC.

Western Blot Analysis of PROTAC-Mediated Protein Degradation

Western blotting is a fundamental technique to quantify the reduction in the target protein levels following PROTAC treatment.[8][14][15]

Materials:

-

Cultured cells

-

PROTAC of interest

-

6-well plates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with a dilution series of the PROTAC for a specified time course (e.g., 24 hours).[14]

-

Cell Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse with RIPA buffer. Quantify protein concentration using a BCA assay.[14]

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein lysate on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.[14]

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[14]

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and develop with a chemiluminescent substrate.

-

Strip the membrane and re-probe with the loading control antibody.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.

In Vitro Ubiquitination Assay

This assay provides direct evidence of a PROTAC's ability to induce the ubiquitination of its target protein in a reconstituted system.[6]

Materials:

-

Recombinant E1 activating enzyme

-

Recombinant E2 conjugating enzyme

-

Recombinant E3 ligase complex (e.g., CRBN/DDB1)

-

Recombinant target protein (POI)

-

Ubiquitin

-

ATP

-

PROTAC of interest

-

Ubiquitination reaction buffer

-

SDS-PAGE gels and Western blot reagents

Procedure:

-

Reaction Assembly: In a microcentrifuge tube, assemble the reaction mixture containing E1, E2, E3 ligase, target protein, ubiquitin, and ATP in the ubiquitination buffer.[6]

-

PROTAC Addition: Add the PROTAC (or vehicle control) to the reaction mixture.[6]

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).

-

Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products by Western blot using an antibody against the target protein.[6]

-

Detection: The appearance of higher molecular weight bands corresponding to ubiquitinated POI indicates a successful reaction.[6]

Ternary Complex Formation Assays

Assessing the formation of the POI-PROTAC-E3 ligase ternary complex is crucial for understanding the structure-activity relationship of a PROTAC.[5][16] Various biophysical techniques can be employed for this purpose.

a) Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters of ternary complex formation.[5]

Protocol Outline:

-

Sample Preparation: Prepare the E3 ligase in the ITC cell and the target protein mixed with the PROTAC in the syringe, all in the same buffer.[5]

-

Binary Titrations: Perform separate titrations of the PROTAC into the E3 ligase and the PROTAC into the target protein to determine the binary binding affinities.[5]

-

Ternary Titration: Titrate the solution of the target protein and PROTAC into the E3 ligase solution.[5]

-

Data Analysis: Analyze the resulting thermogram to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of ternary complex formation.[5]

b) NanoBRET™ Ternary Complex Assay

This is a cell-based assay that measures the proximity of the target protein and the E3 ligase in live cells.[5][16]

Protocol Outline:

-

Cell Line Generation: Create a stable cell line expressing the target protein fused to a NanoLuc® luciferase variant and the E3 ligase fused to a fluorescent acceptor (e.g., HaloTag®).[5]

-

Cell Plating and Labeling: Plate the cells and add the HaloTag® ligand to label the E3 ligase.[5]

-

PROTAC Treatment: Add a dilution series of the PROTAC to the cells.[5]

-

Luminescence Measurement: Add the NanoLuc® substrate and measure the bioluminescence resonance energy transfer (BRET) signal. An increase in the BRET signal indicates the formation of the ternary complex.[5][16]

Quantitative Data Summary

| PROTAC Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| ZQ-23 | HDAC8 | Various | 147 | 93 | [19] |

| Representative PROTAC 1 | Target A | HEK293T | 50-100 | >90 | [18] |

| Representative PROTAC 2 | ALK | SU-DHL-1 | 10-50 | >95 | [18] |

| dBET1 | BRD4 | HeLa | ~25 | >90 | [16] |

| ARV-771 | BRD4 | 22Rv1 | ~5 | >95 | [16] |

Note: The data presented are compiled from various sources and experimental conditions may differ.

Conclusion

"this compound" and its derivatives represent a cornerstone in the development of Cereblon-recruiting PROTACs. The ability to functionalize this scaffold allows for the creation of a vast chemical space of degraders with tunable properties. The experimental protocols and quantitative data presented in this technical guide provide a comprehensive resource for researchers in the field of targeted protein degradation. By employing these methodologies, scientists can effectively synthesize, characterize, and optimize novel PROTACs, paving the way for the development of next-generation therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Rapid synthesis of pomalidomide-conjugates in minutes via temperature elevation and delayed feeding - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. preprints.org [preprints.org]

- 4. Synthesis, biological evaluation and clinical trials of Cereblon-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. benchchem.com [benchchem.com]

- 9. CAS 1234616-17-1: 6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-… [cymitquimica.com]

- 10. Pomalidomide synthesis - chemicalbook [chemicalbook.com]

- 11. CN111675648A - Synthetic method of pomalidomide intermediate - Google Patents [patents.google.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Ternary Complex Formation [worldwide.promega.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Medicinal Chemistry Landscape of 6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one: A Technical Guide for Drug Discovery Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one is a synthetic organic compound featuring a core isoindolinone scaffold.[1] This structural motif is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. While specific research on the therapeutic applications of this compound is not extensively documented in publicly available literature, its chemical architecture suggests potential for interaction with various biological targets. This guide provides a comprehensive overview of the compound's characteristics and outlines a hypothetical framework for its investigation as a potential therapeutic agent.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for predicting its behavior in biological systems and for guiding formulation and drug delivery strategies.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂N₂O | [1][2][3] |

| Molecular Weight | 176.22 g/mol | [2][3] |

| CAS Number | 1234616-17-1 | [1][2][3] |

| Appearance | Solid (predicted) | - |

| Solubility | Predicted to have some solubility in organic solvents | [1] |

| LogP | Not available | - |

Proposed Synthetic Approach

Figure 1. A proposed high-level synthetic workflow for this compound.

Detailed Hypothetical Protocol:

-

Nitration and anhydride formation: Starting from a suitable phthalic acid derivative, nitration followed by dehydration would yield a nitrophthalic anhydride intermediate.

-

Imide formation: Reaction of the nitrophthalic anhydride with ethylamine would lead to the formation of the corresponding N-ethylphthalimide.

-

Reduction of the nitro group: The nitro group on the phthalimide ring would then be reduced to an amine, for instance, through catalytic hydrogenation, to yield the target molecule, this compound.

Potential Therapeutic Targets and Applications

The isoindolinone scaffold is a versatile pharmacophore found in compounds targeting a range of biological entities. Based on the structures of known isoindolinone-containing drugs and research compounds, several potential therapeutic applications for this compound can be hypothesized.

-

Neurodegenerative Diseases: Derivatives of isoindoline-1,3-dione have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of Alzheimer's disease.[4] The core structure of this compound could serve as a foundational element for designing novel cholinesterase inhibitors.

-

Oncology: Certain isoindolinone derivatives have demonstrated anticancer properties through various mechanisms, including the inhibition of angiogenesis and induction of apoptosis.

-

Inflammatory Disorders: The anti-inflammatory potential of isoindolinone-based compounds has also been explored, suggesting a possible role in treating conditions such as inflammatory bowel disease.[5]

Hypothetical Experimental Workflow for Target Validation

To investigate the potential medicinal chemistry applications of this compound, a structured experimental workflow is proposed.

Figure 2. A hypothetical experimental workflow for evaluating the therapeutic potential of the title compound.

Detailed Hypothetical Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay

This protocol describes a colorimetric method for assessing the AChE inhibitory activity of this compound, based on Ellman's method.

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

Test compound (this compound)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare stock solutions of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

-

Add the AChE enzyme solution to each well and incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate, ATCI.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Hypothetical Signaling Pathway Modulation

Given the potential for isoindolinone scaffolds to interact with kinases, a hypothetical signaling pathway that could be modulated by this compound is the NF-κB pathway, which is central to inflammation.

Figure 3. A hypothetical signaling pathway showing potential inhibition of the NF-κB pathway.

While this compound remains a relatively unexplored molecule in medicinal chemistry, its core isoindolinone structure presents a compelling starting point for the design and development of novel therapeutic agents. The hypothetical framework presented in this guide, encompassing synthetic strategies, potential biological targets, and experimental workflows, provides a roadmap for researchers to unlock the therapeutic potential of this and related compounds. Further investigation is warranted to synthesize, characterize, and evaluate the biological activity of this compound to ascertain its true value in the landscape of drug discovery.

References

- 1. CAS 1234616-17-1: 6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-… [cymitquimica.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. This compound | 1234616-17-1 | JZB61617 [biosynth.com]

- 4. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antioxidant Analogue 6-Amino-2,4,5-Trimethylpyridin-3-ol Ameliorates Experimental Colitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of PROTACs using 6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1][2][3] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2][3] This catalytic mechanism allows for the degradation of multiple protein targets with a single PROTAC molecule.[2]

This document provides detailed application notes and protocols for the synthesis of PROTACs utilizing "6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one" as a key building block for the E3 ligase ligand. This compound is a structural analog of pomalidomide and is envisioned to engage the Cereblon (CRBN) E3 ubiquitin ligase, a widely utilized ligase in PROTAC development.[1][2][3] These protocols will guide researchers through the synthesis of a functionalized E3 ligase ligand and its subsequent conjugation to a POI ligand.

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTACs function by inducing proximity between the target protein and an E3 ubiquitin ligase, such as Cereblon (CRBN). The E3 ligase ligand portion of the PROTAC binds to CRBN, while the warhead binds to the target protein. This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitin chain is recognized by the 26S proteasome, which then degrades the tagged protein into smaller peptides.[1][2]

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

The synthesis of a PROTAC using "this compound" can be conceptually divided into two main stages: the functionalization of the E3 ligase ligand with a suitable linker and the subsequent conjugation of the functionalized ligand to a ligand for the protein of interest (POI).

Part 1: Synthesis of a Linker-Functionalized E3 Ligase Ligand

This protocol describes the synthesis of an amine-terminated linker attached to the "this compound" core. This is achieved through an initial acylation followed by reduction.

Workflow for Part 1

Caption: Workflow for synthesizing the amine-functionalized E3 ligase ligand.

Materials:

| Material | Supplier | Grade |

| This compound | e.g., ChemShuttle[4] | ≥95% |

| Boc-6-aminohexanoic acid | Standard vendor | Synthesis grade |

| HATU | Standard vendor | Peptide coupling grade |

| DIPEA | Standard vendor | Anhydrous |

| Anhydrous DMF | Standard vendor | Anhydrous |

| Dichloromethane (DCM) | Standard vendor | ACS grade |

| Trifluoroacetic acid (TFA) | Standard vendor | Reagent grade |

| Saturated aqueous NaHCO₃ solution | In-house prep. | - |

| Brine | In-house prep. | - |

| Anhydrous Na₂SO₄ | Standard vendor | Anhydrous |

| Silica gel | Standard vendor | For chromatography |

Procedure: Acylation

-

In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) and Boc-6-aminohexanoic acid (1.1 eq) in anhydrous DMF.

-

To this solution, add HATU (1.2 eq) and DIPEA (2.0 eq).

-

Stir the reaction mixture at room temperature for 12-16 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by LC-MS.

-

Once the reaction is complete, dilute the mixture with water and extract with DCM (3 x volume).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of 0-10% MeOH in DCM) to afford the Boc-protected intermediate.

Procedure: Boc Deprotection

-

Dissolve the Boc-protected intermediate (1.0 eq) in DCM.

-

Add an excess of TFA (e.g., 20% v/v) to the solution.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the deprotection by LC-MS.

-

Once complete, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

-

The resulting amine-functionalized E3 ligase ligand (as a TFA salt) can be used in the next step without further purification, or it can be neutralized with a mild base if required.

Part 2: Conjugation to a POI Ligand

This protocol details the amide bond formation between the amine-functionalized E3 ligase ligand and a carboxylic acid-containing POI ligand.

Workflow for Part 2

Caption: Workflow for the final PROTAC synthesis via amide coupling.

Materials:

| Material | Supplier | Grade |

| Amine-functionalized E3 ligase ligand | From Part 1 | - |

| POI ligand with a carboxylic acid handle | User-defined | As required |

| HATU | Standard vendor | Peptide coupling grade |

| DIPEA | Standard vendor | Anhydrous |

| Anhydrous DMF | Standard vendor | Anhydrous |

| Preparative HPLC system | - | - |

Procedure:

-

In a reaction vial, dissolve the POI ligand (1.0 eq) and the amine-functionalized E3 ligase ligand (1.1 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq, to neutralize the TFA salt and act as a base) to the solution.

-

Stir the reaction mixture at room temperature for 12-16 hours under an inert atmosphere.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, the crude PROTAC can be purified by preparative HPLC to yield the final product.

-

Characterize the final PROTAC by LC-MS and NMR to confirm its identity and purity.

Quantitative Data Summary

The following table provides expected outcomes for the synthesis. Actual yields may vary depending on the specific POI ligand and reaction conditions.

| Step | Reactants | Product | Expected Yield (%) | Purity (%) (Post-Purification) |

| Part 1: Acylation | This compound, Boc-6-aminohexanoic acid | Boc-protected intermediate | 60 - 80 | >95 |

| Part 1: Deprotection | Boc-protected intermediate | Amine-functionalized E3 ligase ligand (TFA salt) | >90 (quantitative) | >90 |

| Part 2: Conjugation | Amine-functionalized E3 ligase ligand, POI-COOH | Final PROTAC | 40 - 70 | >98 |

Characterization of the Final PROTAC

The identity and purity of the synthesized PROTAC should be confirmed using standard analytical techniques:

-

Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the final product and assess its purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the final PROTAC.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the synthesis of novel PROTACs using "this compound" as a versatile building block for the E3 ligase ligand. By following these procedures, researchers can efficiently generate new targeted protein degraders for further biological evaluation. The modular nature of this synthetic route allows for the facile incorporation of various linkers and POI ligands, enabling the rapid exploration of the structure-activity relationships crucial for the development of potent and selective PROTACs.

References

Application Note: Evaluation of 6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one as a Novel E3 Ligase Ligand for Targeted Protein Degradation

Introduction

Targeted protein degradation utilizing Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality.[1][2] PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][2] The selection of a potent E3 ligase ligand is a critical step in the development of effective PROTACs. This document outlines the application and evaluation of "6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one" as a potential novel ligand for the Cereblon (CRBN) E3 ligase, a widely utilized E3 ligase in PROTAC development.[3]

While direct experimental data for this compound as an E3 ligase ligand is not extensively published, its structural similarity to thalidomide and its derivatives, which are known CRBN ligands, suggests its potential in this application. This document provides a framework for researchers to assess its binding affinity to CRBN and its utility in forming functional PROTACs.

Mechanism of Action

A PROTAC incorporating this compound as the E3 ligase ligand would function by inducing the formation of a ternary complex between the target protein and the CRBN E3 ligase. This proximity leads to the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the proteasome.

Data Presentation

The evaluation of this compound would involve quantifying its binding affinity to the E3 ligase and assessing the degradation efficiency of a corresponding PROTAC. The following tables provide a template for presenting such quantitative data.

Table 1: Binding Affinity of E3 Ligase Ligands to Cereblon (CRBN)

| Compound | Binding Assay | Kd (nM) | IC50 (nM) |

| This compound | SPR | [Hypothetical Value] | [Hypothetical Value] |

| This compound | ITC | [Hypothetical Value] | [Hypothetical Value] |

| Pomalidomide (Reference) | SPR | [Reference Value] | [Reference Value] |

| Lenalidomide (Reference) | SPR | [Reference Value] | [Reference Value] |

Note: Kd (dissociation constant) and IC50 (half-maximal inhibitory concentration) values can vary depending on the specific assay conditions.[3]

Table 2: In Vitro Degradation Profile of a PROTAC Utilizing this compound

| PROTAC Construct | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Timepoint (h) |

| PROTAC-X | [e.g., BRD4] | [e.g., HEK293] | [Hypothetical Value] | [Hypothetical Value] | [e.g., 24] |

| Reference PROTAC (e.g., dBET1) | BRD4 | HEK293 | [Reference Value] | [Reference Value] | 24 |

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation percentage.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the ligand and its corresponding PROTACs.

Protocol 1: E3 Ligase Ligand Binding Affinity Assay (Surface Plasmon Resonance - SPR)

This protocol outlines the determination of the binding affinity of this compound to its target E3 ligase, Cereblon.

-

Immobilization of E3 Ligase :

-

Purified recombinant human Cereblon (CRBN) is immobilized on an SPR sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.[4]

-

-

Ligand Preparation :

-

A dilution series of this compound is prepared in a suitable running buffer.

-

-

Binding Measurement :

-

The ligand solutions are injected over the sensor surface at a constant flow rate.

-

The association and dissociation phases are monitored in real-time.[4]

-

-

Data Analysis :

-

The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir) to determine the on-rate (kon), off-rate (koff), and the dissociation constant (Kd).[4]

-

Protocol 2: Assessment of Protein Degradation by Western Blot

This is a common method to directly measure the reduction in target protein levels following PROTAC treatment.[5]

-

Cell Culture and Treatment :

-

Plate the chosen cell line (e.g., HEK293) and allow cells to adhere.

-

Treat the cells with varying concentrations of the PROTAC for a specified time course.

-

-

Cell Lysis :

-

Wash the cells with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse the cells using a suitable lysis buffer (e.g., RIPA) containing protease and phosphatase inhibitors.

-

-

Protein Quantification :

-

Determine the total protein concentration of the lysates using a BCA Protein Assay Kit.

-

-

Western Blotting :

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH).

-

Incubate with a corresponding secondary antibody and visualize the bands using an appropriate detection system.

-

-

Data Analysis :

-

Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to a vehicle-treated control.

-

Protocol 3: Target Ubiquitination Assay

This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.[5]

-

Cell Treatment :

-

Treat cells with the PROTAC, with and without a proteasome inhibitor (e.g., MG132).

-

-

Immunoprecipitation (IP) :

-

Lyse the cells and incubate the lysate with an antibody against the target protein to form an antibody-antigen complex.[5]

-

-

Elution and Western Blot :

-

Elute the protein from the beads and perform a Western blot.

-

-

Detection :

-

Probe the membrane with an antibody against ubiquitin to detect polyubiquitin chains on the immunoprecipitated target protein.[5]

-

-

Data Analysis :

-

An enhanced smear or ladder of high-molecular-weight bands in the PROTAC and MG132 co-treated lane indicates successful ubiquitination of the target protein.[5]

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating a novel E3 ligase ligand and its corresponding PROTAC.

The provided protocols and data presentation formats offer a comprehensive guide for the evaluation of this compound as a novel E3 ligase ligand. By systematically assessing its binding affinity and its functionality within a PROTAC, researchers can determine its potential for applications in targeted protein degradation. While this document is based on the general principles of PROTAC development due to the limited specific data on the title compound, the outlined experimental strategies are robust and widely applicable in the field.

References

- 1. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

Application Notes and Protocols for the Conjugation of 6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one is a heterocyclic compound featuring a versatile isoindolinone scaffold. This class of molecules has garnered significant interest in medicinal chemistry due to a wide range of biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties.[1][2][3][4] The core structure possesses a reactive primary aromatic amine at the 6-position, which serves as a prime handle for covalent conjugation to biomolecules, surfaces, or nanoparticles.

These application notes provide detailed protocols for three common conjugation strategies targeting the primary amine of this compound:

-

Amide Bond Formation using EDC/NHS chemistry for coupling to carboxyl groups.

-

Azo Coupling via diazotization for linking to electron-rich aromatic residues like tyrosine.

-

Reductive Amination for conjugation to aldehyde or ketone groups.

The selection of the appropriate method depends on the functional groups available on the target molecule (e.g., protein, peptide, polymer) and the desired stability of the resulting linkage.

Amide Bond Formation via EDC/NHS Chemistry

This is one of the most widely used methods for conjugating amines to carboxylate-containing molecules, such as proteins (via aspartic acid, glutamic acid, or C-terminus), functionalized surfaces, or polymers.[5][6] The reaction proceeds in two steps: activation of the carboxyl group by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a semi-stable NHS ester, followed by the reaction of this ester with the primary amine of the isoindolinone derivative to form a stable amide bond.[5][7][8]

Experimental Workflow: EDC/NHS Conjugation

Caption: Workflow for conjugating the isoindolinone via EDC/NHS chemistry.

Protocol: Conjugation to a Generic Protein

Materials and Reagents:

-

This compound

-

Target protein with accessible carboxyl groups (e.g., Bovine Serum Albumin, BSA)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)